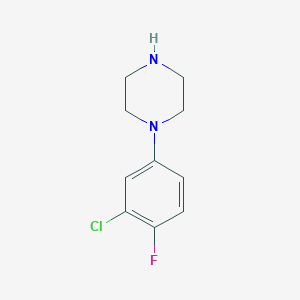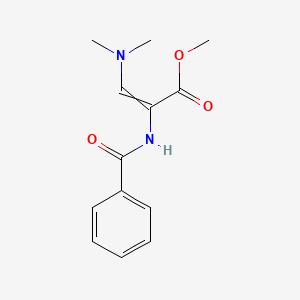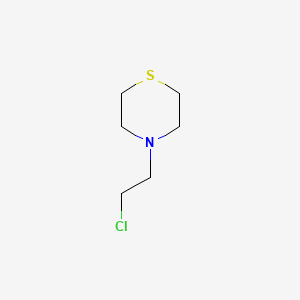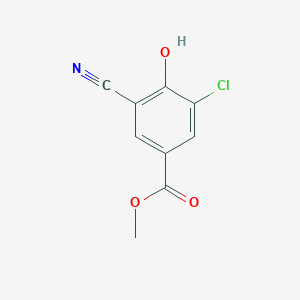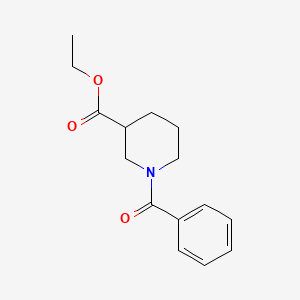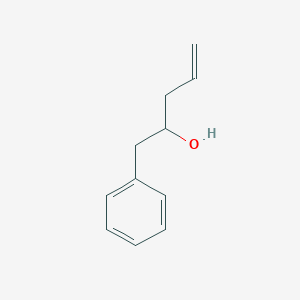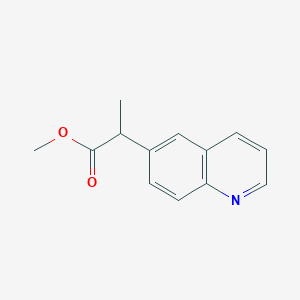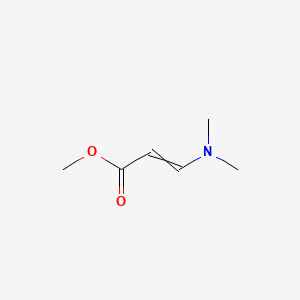
METHYL N,N-DIMETHYLAMINOACRYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N,N-dimethylaminoacrylate is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylate, where the acrylate group is substituted with a methyl group and an N,N-dimethylamino group. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N,N-dimethylaminoacrylate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with dimethylamine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product .
Another method involves the use of radical polymerization techniques. For instance, cyanomethyl dodecyl trithiocarbonate, 2-hydroxyethyl acrylate, and a radical initiator such as azobisisobutyronitrile (AIBN) can be dissolved in methanol and heated to 60°C for several hours to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N,N-dimethylaminoacrylate undergoes various chemical reactions, including:
Polymerization: This compound can participate in radical polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Radical initiators (e.g., AIBN), solvents (e.g., methanol), elevated temperatures.
Substitution: Nucleophiles (e.g., halides), solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Carboxylic acids, dimethylamine.
Polymerization: Poly(this compound) and copolymers.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl N,N-dimethylaminoacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N,N-dimethylaminoacrylate primarily involves its reactivity as an acrylate derivative. The ester linkage and the N,N-dimethylamino group are key functional groups that participate in various chemical reactions. In polymerization reactions, the acrylate group undergoes radical polymerization to form long polymer chains. The N,N-dimethylamino group can interact with other molecules through hydrogen bonding and nucleophilic substitution, influencing the physical and chemical properties of the resulting polymers .
Comparison with Similar Compounds
Methyl N,N-dimethylaminoacrylate can be compared with other similar compounds, such as:
Methyl methacrylate: Both compounds are acrylate derivatives, but methyl methacrylate lacks the N,N-dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylaminoethyl methacrylate: This compound is similar in structure but has an ethyl group instead of a methyl group, leading to variations in polymerization behavior and the properties of the resulting polymers.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various polymers make it a valuable tool in scientific research and industrial production.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3 |
InChI Key |
MVPDNJQLPITPIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)
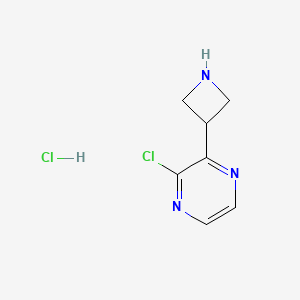
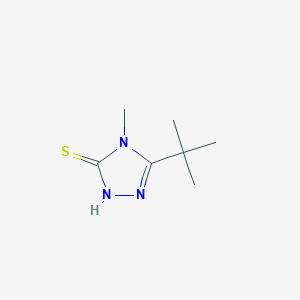

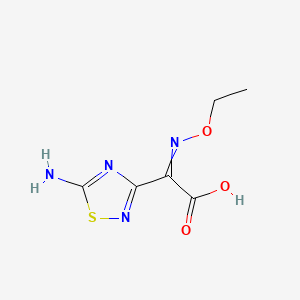
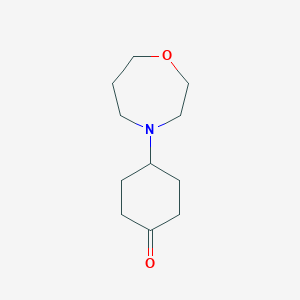
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)
